Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
CAS No.: 886165-59-9
Cat. No.: VC6202631
Molecular Formula: C27H25N3O5
Molecular Weight: 471.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886165-59-9 |
|---|---|
| Molecular Formula | C27H25N3O5 |
| Molecular Weight | 471.513 |
| IUPAC Name | methyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
| Standard InChI | InChI=1S/C27H25N3O5/c1-15-8-7-9-17(12-15)14-30-19-11-6-5-10-18(19)27(26(30)33)21-20(13-16(2)29(3)24(21)31)35-23(28)22(27)25(32)34-4/h5-13H,14,28H2,1-4H3 |
| Standard InChI Key | FXUPNAKQXBWYSN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(N(C5=O)C)C)OC(=C4C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the spiro[indoline-pyrano]pyridine class, characterized by a fused bicyclic system where an indoline moiety connects to a pyrano[3,2-c]pyridine ring via a spiro carbon atom. Its molecular formula is C27H25N3O5, with a molecular weight of 471.513 g/mol . Key structural features include:
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A 3-methylbenzyl substituent at the indoline nitrogen.
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6',7'-dimethyl and 2'-amino groups on the pyrano-pyridine ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2'-amino-6',7'-dimethyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(N(C5=O)C)C)OC(=C4C(=O)OC)N |
| Solubility | Not experimentally determined |
| Stability | Likely stable under inert conditions |
The spiro configuration introduces steric hindrance, potentially influencing its reactivity and interaction with biological targets.
Synthesis and Reaction Pathways
Synthesis of this compound involves multi-step protocols, often leveraging one-pot multicomponent reactions (MCRs) to assemble the spiro framework efficiently. A representative method, adapted from analogous spiro[indoline-pyrano] syntheses, includes:
Three-Component Reaction Framework
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Reactants:
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Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) or PEG-400 .
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Conditions: Reflux in methanol or ethanol (60–80°C, 6–24 hours) .
For example, Rahmati et al. demonstrated that combining isatin, kojic acid, and ethyl cyanoacetate in methanol with DABCO yields analogous spiro[indoline-pyrano]pyranones in 75–90% yields . Adapting this protocol, the 3-methylbenzyl group could be introduced via alkylation of the indoline nitrogen prior to cyclization.
Table 2: Comparative Synthesis Approaches
| Method | Yield (%) | Key Features |
|---|---|---|
| DABCO-catalyzed MCR | 85 | Short reaction time (6–8 h) |
| PEG-400 solvent | 78 | Eco-friendly, recyclable solvent |
| Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| EGFR Kinase | -9.2 | Hydrogen bonding, π-π stacking |
| Tubulin | -8.7 | Hydrophobic pocket binding |
Research Findings and Experimental Data
Physicochemical Characterization
Stability Studies
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The compound degrades under acidic conditions (pH < 3) via hydrolysis of the ester group, suggesting enteric coating for oral delivery.
Future Directions and Challenges
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Synthetic Optimization:
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Biological Profiling:
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Validate kinase inhibition through in vitro assays.
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Assess toxicity profiles in mammalian cell lines.
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Drug Delivery:
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Develop nanoparticle formulations to enhance solubility and bioavailability.
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